5-Chloro-2-methyl-4-nitropyridine 1-oxide
Overview
Description
5-Chloro-2-methyl-4-nitropyridine 1-oxide: is a chemical compound with the molecular formula C6H5ClN2O3 and a molecular weight of 188.57 g/mol . It is a light yellow solid with a melting point of 154-155°C and a predicted boiling point of 399.8±37.0°C . This compound is known for its applications in various fields, including organic synthesis and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Chloro-2-methyl-4-nitropyridine 1-oxide typically involves the nitration of pyridine derivatives followed by chlorination and oxidation steps. One common method includes the reaction of 2-chloro-5-methylpyridine with nitric acid to introduce the nitro group, followed by oxidation to form the N-oxide .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions: 5-Chloro-2-methyl-4-nitropyridine 1-oxide undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized under specific conditions.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or peracids.
Reduction: Reagents such as hydrogen gas with a catalyst or metal hydrides.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products:
Oxidation: Formation of higher oxidation state compounds.
Reduction: Formation of 5-chloro-2-methyl-4-aminopyridine.
Substitution: Formation of various substituted pyridine derivatives.
Scientific Research Applications
5-Chloro-2-methyl-4-nitropyridine 1-oxide is utilized in several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.
Industry: Employed in the production of agrochemicals, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 5-Chloro-2-methyl-4-nitropyridine 1-oxide involves its interaction with specific molecular targets and pathways. The nitro group can participate in redox reactions, while the chlorine and methyl groups influence the compound’s reactivity and binding affinity. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
- 2-Chloro-5-methyl-4-nitropyridine N-oxide
- 2-Methyl-4-nitropyridine N-oxide
- 2-Chloro-4-nitropyridine
Comparison: 5-Chloro-2-methyl-4-nitropyridine 1-oxide is unique due to the presence of both chlorine and nitro groups, which confer distinct reactivity and properties compared to its analogs. The combination of these functional groups allows for diverse chemical transformations and applications .
Properties
IUPAC Name |
5-chloro-2-methyl-4-nitro-1-oxidopyridin-1-ium | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5ClN2O3/c1-4-2-6(9(11)12)5(7)3-8(4)10/h2-3H,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WMNCRPKSHGXZFI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=[N+]1[O-])Cl)[N+](=O)[O-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5ClN2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.57 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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